molecular formula C15H18N2O5 B2425088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide CAS No. 899958-32-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

Cat. No.: B2425088
CAS No.: 899958-32-8
M. Wt: 306.318
InChI Key: OBLSJVIBAXFICT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic structure. Spirocyclic structures are characterized by two rings sharing a single atom . The presence of the benzamide and nitro groups could also influence the overall structure of the compound.


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the nitro group on the benzamide ring. Nitro groups are electron-withdrawing, which could make the benzamide ring more susceptible to nucleophilic attack .

Scientific Research Applications

Synthesis and Characterization in Metal Complexes

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide has been used in the synthesis and characterization of various metal complexes. For example, its derivatives have been utilized in the preparation of vic-dioxime ligands and their corresponding metal complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II). These compounds were characterized through elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis, and spectroscopic data (Canpolat & Kaya, 2004).

Methodologies in Organic Synthesis

This compound has been involved in developing methodologies for synthesizing organic compounds. For instance, a two-step synthesis of symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes was accomplished by Michael addition and subsequent reduction processes (Ballini, Bosica, & Uselli, 1994).

Application in Pheromone Studies

In the field of biological studies, derivatives of this compound have been identified and synthesized as a new class of pheromones. These compounds have been used in the systematic study of spirocyclic ketals, contributing significantly to the understanding of bark beetle pheromones (Francke & Reith, 1979).

Use in Drug Development and Evaluation

This chemical has also played a role in the development and evaluation of potential drugs. Its derivatives have been synthesized and assessed for various pharmacological activities, including antibacterial and anti-inflammatory properties. For example, certain derivatives were synthesized and evaluated for their antimicrobial activity, indicating the potential for further exploration in drug development (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Involvement in Polymerization Studies

The compound has been utilized in polymerization studies, such as the cationic ring-opening polymerization of spiro orthocarbonates. This research contributes to the understanding of polymer synthesis and the properties of the resulting materials (Takata, Ariga, & Endo, 1992).

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-14(11-4-3-5-12(8-11)17(19)20)16-9-13-10-21-15(22-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLSJVIBAXFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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